Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

説明

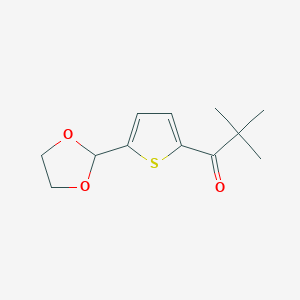

Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that belongs to the class of ketones It features a thienyl group, a dioxolane ring, and a tert-butyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the reaction of a thienyl ketone with a dioxolane derivative under specific conditions. One common method involves the use of hypervalent iodine reagents to facilitate the formation of the dioxolane ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to promote the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.

Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted dioxolane derivatives.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has been investigated for its potential therapeutic effects. Notably:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of dioxolanes have been noted for their ability to scavenge free radicals and inhibit lipid peroxidation . This suggests that this compound may also possess similar antioxidant capabilities.

- DNA Binding Studies : Research indicates that related compounds can interact with DNA, affecting its structure and function. The binding affinity of such compounds can be crucial in drug design, particularly for anticancer agents . Investigating the interaction of this compound with ctDNA could reveal its potential as a therapeutic agent.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

- Synthesis of Dioxolanes : The compound can be used as a precursor in the synthesis of various dioxolane derivatives. Its reactivity allows for the formation of complex molecules through stereoselective reactions . This is particularly useful in creating compounds with specific stereochemical configurations.

- Cross-Coupling Reactions : The compound's structure makes it suitable for transition metal-catalyzed cross-coupling reactions. These reactions are essential for forming C-C bonds in organic synthesis, which are foundational in the development of pharmaceuticals and agrochemicals .

Material Science

This compound's unique properties also lend themselves to applications in material science:

- Polymer Chemistry : The incorporation of dioxolane units into polymer backbones can enhance thermal stability and mechanical properties. Research into polymerization techniques using this compound could lead to novel materials with improved performance characteristics.

- Coatings and Adhesives : Due to its chemical structure, this compound may be explored as an additive in coatings and adhesives to improve their adhesion properties and resistance to environmental factors.

Case Studies

作用機序

The mechanism of action of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets. The dioxolane ring and thienyl group can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.

類似化合物との比較

- Tert-butyl (dimethyl)silyl (2E)-5-(1,3-dioxolan-2-YL)-2-methyl-2-pentenyl ether .

- Tert-butyl (2R)-2-(benzhydrylideneamino)-5-(1,3-dioxolan-2-YL)pentanoate .

- Tert-butyl (diphenyl)silyl (2E)-5-(1,3-dioxolan-2-YL)-2-methyl-2-pentenyl ether .

Uniqueness: Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to its combination of a thienyl group and a dioxolane ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

生物活性

Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a compound that has recently garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a thienyl group and a dioxolane ring , which contribute to its distinct chemical reactivity and biological activity. The molecular structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈O₃S

- Molecular Weight : 258.34 g/mol

The compound's stereochemistry is significant for its interactions with biological targets, enhancing its binding affinity through mechanisms such as hydrogen bonding and π-π stacking interactions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showcasing effectiveness in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly in response to rising antibiotic resistance.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound appears to modulate key signaling pathways involved in cell proliferation and survival.

Mechanisms of Action :

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, inhibiting their proliferation.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of this compound against multi-drug resistant strains. The study concluded that the compound demonstrated significant bactericidal activity compared to standard antibiotics .

Study 2: Anticancer Activity

Another research article highlighted the anticancer effects of this compound on various cancer cell lines. The findings showed that this compound reduced cell viability by over 50% at concentrations as low as 10 µM in MCF-7 cells . This study suggests potential for further development into a therapeutic agent for breast cancer.

化学反応の分析

Oxidation Reactions

The ketone moiety undergoes selective oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the ketone group into a carboxylic acid while preserving the dioxolane ring and thienyl system . For example:

This reaction is critical for synthesizing bioactive analogs with enhanced solubility.

Reduction Reactions

The ketone group is reduced to a secondary alcohol using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The dioxolane ring remains intact under these conditions:

This alcohol derivative serves as a precursor for further functionalization in medicinal chemistry applications.

Nucleophilic Substitution

The thienyl ring undergoes electrophilic substitution at the 3- and 4-positions due to the electron-donating effects of the dioxolane group. For example:

-

Halogenation : Treatment with bromine (Br₂) in acetic acid yields 3-bromo derivatives.

-

Nitration : Nitric acid (HNO₃) introduces nitro groups regioselectively.

Reactivity at the dioxolane ring is limited under mild conditions but can be hydrolyzed in acidic media to regenerate the carbonyl group:

Diels-Alder Cycloaddition

The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes. For instance, reactions with 1,3-butadiene derivatives under thermal conditions yield bicyclic adducts . Stereoselectivity is influenced by the tert-butyl group’s steric bulk, favoring endo transition states:

| Diene | Conditions | Product Yield | Diastereoselectivity |

|---|---|---|---|

| Tetrachlorothiophene dioxide | Toluene, 110°C | 62% | >95% endo |

| Cyclopentadiene | BF₃·OEt₂, −40°C | 48% | 85% endo |

This reactivity is pivotal for constructing complex polycyclic frameworks .

Stereoselective Alkylation

The enolate generated from the ketone participates in stereoselective alkylation. Using chiral bases like (S)-proline-derived catalysts, asymmetric induction achieves enantiomeric excess (ee) up to 78% :

Key factors affecting selectivity:

-

Temperature : Lower temperatures (−78°C) improve stereocontrol.

-

Solvent : Tetrahydrofuran (THF) enhances enolate stability.

Radical Reactions

The tert-butyl group stabilizes adjacent radical intermediates. Under UV irradiation, the compound undergoes homolytic cleavage, generating thienyl radicals that dimerize or trap oxygen :

This property is exploited in polymer chemistry and materials science.

Thermal Decomposition

At elevated temperatures (>300°C), the dioxolane ring undergoes retro-Diels-Alder fragmentation, releasing pivalaldehyde and CO gas :

Biological Activity Modulation

While not a reaction per se, the compound’s derivatives show promise as enzyme inhibitors. The thienyl ketone moiety binds to kinase active sites, while the dioxolane enhances metabolic stability.

特性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-12(2,3)10(13)8-4-5-9(16-8)11-14-6-7-15-11/h4-5,11H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGKKNOGDMAMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641908 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-82-2 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。